2-Chloro-3-(chloromethyl)thiophene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-3-(chloromethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2S/c6-3-4-1-2-8-5(4)7/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTIJEUOEWMDPKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595136 | |

| Record name | 2-Chloro-3-(chloromethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109459-94-1 | |

| Record name | 2-Chloro-3-(chloromethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3-(chloromethyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-3-(chloromethyl)thiophene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 2-Chloro-3-(chloromethyl)thiophene, a key intermediate in pharmaceutical and organic synthesis.

Chemical and Physical Properties

This compound is a yellow solid at room temperature.[1] It is characterized by its solubility in organic solvents and insolubility in water.[1][2] The presence of two chlorine atoms in its structure significantly influences its reactivity and stability.[2]

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄Cl₂S | [2][3] |

| Molecular Weight | 167.06 g/mol | [2][3] |

| CAS Number | 109459-94-1 | [2][3] |

| Appearance | Yellow solid | [1] |

| Boiling Point | 211.4 ± 25.0 °C at 760 mmHg | N/A |

| Density | 1.4 ± 0.1 g/cm³ | N/A |

| Flash Point | 105.1 ± 9.9 °C | N/A |

| Solubility | Soluble in organic solvents, insoluble in water | [1][2] |

Chemical Structure and Reactivity

The structure of this compound consists of a thiophene ring chlorinated at the 2-position and substituted with a chloromethyl group at the 3-position.[2] This arrangement of functional groups provides two distinct reactive sites, allowing for sequential and selective chemical transformations.

The chloromethyl group is susceptible to nucleophilic substitution reactions, while the chlorine atom on the thiophene ring can participate in cross-coupling reactions. This dual reactivity makes it a versatile building block for the synthesis of complex thiophene derivatives. The high chemical activity of this compound is attributed to its chlorine substituents.[1]

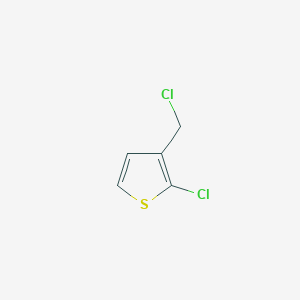

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the chloromethylation of thiophene derivatives.[2] Several methods have been reported, including:

-

Reaction with formaldehyde and hydrochloric acid: This method often employs a catalyst such as zinc chloride and is typically conducted at room temperature.[2]

-

Phase-transfer catalysis: High yields can be achieved using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in conjunction with paraformaldehyde and concentrated hydrochloric acid.[2]

-

Ionic liquid catalysis: The use of ionic liquids as catalysts has been explored to improve reaction efficiency and product yield.[2]

-

From (2-chloro-3-thienyl)methanol: An alternative route involves the reaction of the corresponding alcohol precursor with thionyl chloride.

Caption: General synthetic pathway for this compound.

Example Experimental Protocol: Synthesis of 2-(Chloromethyl)thiophene

Materials:

-

2-Thiophenemethanol

-

Pyridine

-

Anhydrous dichloromethane

-

Thionyl chloride

-

Water

-

5% aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2-thiophenemethanol (5.58 g, 50.9 mmol) and pyridine (6.0 g, 76.3 mmol) in 600 mL of anhydrous dichloromethane at 0 °C.[4]

-

Slowly add thionyl chloride dropwise to the solution.[4]

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring overnight.[4]

-

Quench the reaction by adding 500 mL of water.[4]

-

Separate the organic layer, and extract the aqueous layer twice with 300 mL of dichloromethane.[4]

-

Combine the organic layers and wash sequentially with 600 mL of 5% aqueous sodium bicarbonate and 300 mL of brine.[4]

-

Dry the organic layer with anhydrous sodium sulfate and concentrate to yield 2-(chloromethyl)thiophene as an oil.[4]

Applications in Pharmaceutical Synthesis

The primary application of this compound is as a crucial intermediate in the synthesis of the antifungal agent Tioconazole.[2] The synthesis involves an O-alkylation reaction between this compound and 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, typically under phase-transfer catalytic conditions.[2] The resulting product is then treated with nitric acid to form Tioconazole nitrate.[2] Its versatile reactivity also allows for its use in the synthesis of other complex molecules through various substitution and coupling reactions.[2]

Caption: Role in Tioconazole synthesis.

Safety and Handling

This compound is a hazardous chemical that requires careful handling. It can cause severe skin burns and respiratory irritation.[2] It is also an irritant to the eyes.[1] When handling this compound, it is essential to use appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection, and to work in a well-ventilated area.[1][2]

Care should be taken to avoid contact with strong oxidants and acidic substances to prevent dangerous reactions.[1] The compound should be stored in a sealed container, away from fire and heat sources.[1] For stability, it is recommended to store it at temperatures between 0°C and 20°C.[2] In case of accidental ingestion or inhalation, immediate medical attention should be sought.[1]

References

An In-depth Technical Guide to 2-Chloro-3-(chloromethyl)thiophene (CAS: 109459-94-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-3-(chloromethyl)thiophene, a key chemical intermediate in the pharmaceutical industry. The document details its chemical and physical properties, synthesis methodologies, and its primary application in the synthesis of the antifungal agent Tioconazole. Special emphasis is placed on providing detailed experimental protocols where available and outlining the mechanism of action of Tioconazole, for which this compound is a crucial precursor. This guide also includes predicted spectroscopic data and visualizations of synthetic and biological pathways to aid researchers in their understanding and application of this compound.

Chemical and Physical Properties

This compound is a halogenated thiophene derivative with the molecular formula C₅H₄Cl₂S.[1][2] Its chemical structure, featuring both a chlorinated aromatic ring and a chloromethyl group, imparts significant reactivity, making it a versatile building block in organic synthesis.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 109459-94-1 | [2] |

| Molecular Formula | C₅H₄Cl₂S | [1][2] |

| Molecular Weight | 167.06 g/mol | [1][2] |

| Appearance | Yellow solid | |

| Solubility | Insoluble in water, soluble in organic solvents. | [1] |

| Density | 1.409 g/cm³ | |

| Boiling Point | 211.4 °C at 760 mmHg | |

| Flash Point | 105.1 °C | |

| InChI Key | KTIJEUOEWMDPKN-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound is primarily achieved through the chloromethylation of a thiophene precursor. Various methods have been reported, with advancements focusing on improving yield and reducing environmental impact.

Traditional Chloromethylation

A common laboratory-scale synthesis involves the reaction of 2-chlorothiophene with formaldehyde and hydrochloric acid.[2]

Experimental Protocol (General): A detailed, peer-reviewed experimental protocol for the specific synthesis of this compound is not readily available in the searched literature. However, a general procedure for the chloromethylation of thiophene is described, which can be adapted.

-

Reactants: Thiophene, concentrated hydrochloric acid, paraformaldehyde.[3]

-

Procedure: Thiophene is mixed with concentrated hydrochloric acid and cooled. Paraformaldehyde is added portion-wise while maintaining a low temperature. The reaction mixture is then stirred for several hours.[3]

-

Work-up: The organic layer is separated, washed with water and a bicarbonate solution, and dried over a drying agent like anhydrous calcium sulfate.[3]

-

Purification: The crude product is purified by vacuum distillation.[3]

Synthesis using Ionic Liquid Catalyst

A more modern and efficient method utilizes an ionic liquid as a catalyst, which can be recycled, making the process more environmentally friendly.

Experimental Protocol (from Patent CN101381362A):

-

Reactants:

-

2-chlorothiophene: 1.185g (0.01mol)

-

Paraformaldehyde: 0.75g (0.025mol)

-

Ionic liquid (1-octyl-3-methylimidazolium bromide): 0.0005mol

-

Concentrated hydrochloric acid (36%): 4ml

-

-

Procedure:

-

To a round-bottomed flask equipped with a stirrer, thermometer, and reflux condenser, add the ionic liquid, 2-chlorothiophene, paraformaldehyde, and concentrated hydrochloric acid in sequence.

-

Stir the mixture magnetically and heat to 40°C.

-

Maintain the reaction at 40°C for 6 hours.

-

-

Purification: The crude product is distilled under reduced pressure.

-

Yield: The reported yield of 2-chloro-3-chloromethylthiophene is 87.5% with a 97.7% conversion of 2-chlorothiophene.

Logical Workflow for Synthesis using Ionic Liquid Catalyst

Caption: Synthesis workflow for this compound.

Application in the Synthesis of Tioconazole

The primary application of this compound is as a key intermediate in the synthesis of the antifungal drug Tioconazole.[2][4]

Synthesis of Tioconazole

The synthesis involves the O-alkylation of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol with this compound.[2]

Experimental Protocol (General): A detailed, peer-reviewed experimental protocol is not readily available. However, a general method is described:

-

Reactants: 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, this compound, a strong base (e.g., sodium hydride), and a suitable solvent (e.g., THF).

-

Procedure: 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol is deprotonated with a strong base to form an alkoxide. This is then reacted with this compound in a nucleophilic substitution reaction.[2] The reaction can be performed under phase-transfer catalytic conditions.[2]

-

Final Step: The resulting Tioconazole base is often converted to a salt, such as the nitrate, by treatment with nitric acid for formulation purposes.[2]

Synthetic Pathway to Tioconazole

Caption: Synthetic route from this compound to Tioconazole.

Spectroscopic Data (Predicted)

No experimentally determined spectra for this compound were found in the searched literature. The following data is based on predictions and analysis of similar compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features | Reference(s) |

| ¹H NMR | - Two doublets in the aromatic region (thiophene ring protons).- A singlet for the chloromethyl (-CH₂Cl) protons. | [5] |

| ¹³C NMR | - Five distinct signals: four for the thiophene ring carbons and one for the chloromethyl carbon. | [5] |

| Mass Spectrometry (EI) | - Molecular ion peak (M⁺) at m/z 166 (for ³⁵Cl isotopes).- M+2 peak at m/z 168 and M+4 peak at m/z 170 due to the presence of two chlorine isotopes.- Fragmentation may involve the loss of a chlorine atom or the chloromethyl group. | [6][7] |

| FT-IR | - C-H stretching (aromatic) ~3100 cm⁻¹.- C=C stretching (thiophene ring) ~1500-1400 cm⁻¹.- C-Cl stretching ~800-600 cm⁻¹.- C-S stretching. | [8][9] |

Biological Significance and Signaling Pathway

This compound itself is not known to have direct biological activity or involvement in signaling pathways. Its significance lies in its role as a precursor to biologically active molecules, most notably Tioconazole.

Mechanism of Action of Tioconazole

Tioconazole is a broad-spectrum antifungal agent that functions by disrupting the fungal cell membrane.[1][10] Its primary target is the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1][10] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[1]

Ergosterol Biosynthesis Inhibition Pathway by Tioconazole

Caption: Mechanism of action of Tioconazole.

By inhibiting lanosterol 14α-demethylase, Tioconazole leads to a depletion of ergosterol and an accumulation of toxic sterol precursors in the fungal cell membrane.[1][11] This alters the membrane's fluidity and integrity, leading to increased permeability and ultimately, fungal cell death.[1][11]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

-

Hazards: Flammable solid, harmful if swallowed, and causes serious eye damage.[12] It is also reported to be a lachrymator and can cause skin irritation.[3]

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. It is recommended to be stored at 2-8°C.

Conclusion

This compound is a valuable and reactive intermediate, primarily utilized in the pharmaceutical industry for the synthesis of the antifungal agent Tioconazole. While detailed experimental protocols and spectroscopic data for the compound itself are not extensively published, its synthetic routes and the mechanism of action of its key derivative are well-understood. This guide provides a consolidated resource for researchers and professionals working with this compound, highlighting its properties, synthesis, and biological relevance through its application in drug development. Further research to publish detailed characterization data would be beneficial to the scientific community.

References

- 1. What is the mechanism of Tioconazole? [synapse.patsnap.com]

- 2. nbinno.com [nbinno.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Ground-state dissociation pathways for the molecular cation of 2-chlorothiophene: A time-of-flight mass spectrometry and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Chloro-3-methylthiophene(14345-97-2) 1H NMR spectrum [chemicalbook.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. uni-saarland.de [uni-saarland.de]

- 8. iosrjournals.org [iosrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. An In-depth Analysis of Tioconazole's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]

- 11. Pharmacodynamics and Toxicity of Tioconazole_Chemicalbook [chemicalbook.com]

- 12. This compound | C5H4Cl2S | CID 18615662 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Physical Properties of 2-Chloro-3-(chloromethyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-(chloromethyl)thiophene, with the CAS number 109459-94-1, is a chlorinated thiophene derivative of significant interest in organic synthesis and pharmaceutical development.[1] Its unique chemical structure, featuring a thiophene ring substituted with both a chlorine atom and a chloromethyl group, makes it a versatile intermediate.[1] This compound is particularly crucial as a building block in the synthesis of various bioactive molecules, most notably the antifungal agent Tioconazole.[1][2] This guide provides a comprehensive overview of the core physical properties of this compound, outlines detailed experimental protocols for their determination, and illustrates its application in pharmaceutical synthesis.

Core Physical Properties

The physical characteristics of this compound are essential for its handling, application in reactions, and for purification processes. The data compiled from various sources is summarized in the table below for clear and easy comparison.

| Property | Value | Source(s) |

| Molecular Formula | C5H4Cl2S | [1] |

| Molecular Weight | 167.06 g/mol | [3] |

| Appearance | Yellow solid | [4] |

| Density | 1.4 ± 0.1 g/cm³ | [5][4] |

| Boiling Point | 211.4 ± 25.0 °C at 760 mmHg | [5][4] |

| Flash Point | 105.1 ± 9.9 °C | [5][4] |

| Refractive Index | 1.577 | [5][4] |

| Vapor Pressure | 0.265 mmHg at 25°C | [4] |

| Solubility | Insoluble in water; Soluble in organic solvents. | [4] |

Experimental Protocols for Property Determination

The following sections detail standardized methodologies for the experimental determination of the key physical properties of this compound.

Determination of Boiling Point (Capillary Method)

This method is suitable for determining the boiling point of a small quantity of a liquid organic compound.

Materials:

-

Thiele tube or melting point apparatus with a heating block

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube (fusion tube)

-

Sample of this compound

-

Heating mantle or Bunsen burner

-

Stand and clamps

Procedure:

-

A small amount of liquid this compound is placed into the fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.

-

The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube or a suitable heating block.

-

The apparatus is heated slowly and uniformly.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The temperature at which a rapid and continuous stream of bubbles emerges is noted. This temperature corresponds to the boiling point of the liquid.

Determination of Density (Pycnometer Method)

This protocol outlines the use of a pycnometer (specific gravity bottle) for the accurate determination of the density of a liquid.

Materials:

-

Pycnometer (volumetric flask with a stopper)

-

Analytical balance (4-decimal place)

-

Distilled water

-

Sample of this compound

-

Thermometer

-

Drying oven

Procedure:

-

An empty, clean, and dry pycnometer with its stopper is weighed accurately (W1).

-

The pycnometer is filled with distilled water and the stopper is inserted. It is then weighed again (W2). The temperature of the water is recorded.

-

The water is removed, and the pycnometer is thoroughly dried.

-

The pycnometer is then filled with the liquid sample of this compound, and the stopper is inserted. It is weighed for a third time (W3).

-

The density of the sample is calculated using the formula: Density = [(W3 - W1) / (W2 - W1)] * Density of water at the recorded temperature.

Determination of Solubility

This procedure is a qualitative assessment of the solubility of this compound in various solvents.

Materials:

-

Small test tubes

-

Sample of this compound

-

A range of solvents (e.g., water, ethanol, acetone, diethyl ether, toluene)

-

Vortex mixer or stirring rod

-

Spatula

Procedure:

-

Approximately 25 mg of solid this compound is placed into a small test tube.

-

0.75 mL of the first solvent (e.g., water) is added in small portions.

-

After each addition, the test tube is vigorously shaken or vortexed.

-

The mixture is observed to determine if the solid dissolves completely. If it dissolves, the compound is classified as soluble in that solvent.

-

If the compound does not dissolve, it is classified as insoluble.

-

Steps 1-5 are repeated for each of the selected organic solvents.

Application in Pharmaceutical Synthesis: Tioconazole Workflow

This compound is a key intermediate in the synthesis of the antifungal drug Tioconazole. The following diagram illustrates the synthetic pathway.

Caption: Synthetic pathway of Tioconazole from key intermediates.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling. It can cause severe skin burns and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. For storage, it is recommended to keep the compound in a cool, dry place, typically between 2°C and 8°C, to maintain its stability.[1][6]

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. CN104860934A - Synthesis method of tioconazole - Google Patents [patents.google.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. cdn.juniata.edu [cdn.juniata.edu]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. chem.ws [chem.ws]

2-Chloro-3-(chloromethyl)thiophene molecular weight and formula

An In-depth Technical Guide on 2-Chloro-3-(chloromethyl)thiophene

This guide provides essential physicochemical data for this compound, a key intermediate in various organic synthesis applications, particularly within the pharmaceutical industry. The information is tailored for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Physicochemical Properties

This compound is a chlorinated thiophene derivative recognized for its role as a building block in the synthesis of bioactive compounds.[1] Its fundamental chemical properties are summarized below.

| Property | Value |

| Molecular Formula | C5H4Cl2S[1][2][3][4][5] |

| Molecular Weight | 167.06 g/mol [1][3][4][5][6] |

| CAS Number | 109459-94-1[1][2][6] |

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the chemical compound and its primary molecular identifiers.

Caption: Relationship between chemical name and properties.

References

An In-depth Technical Guide to the Reactivity of the Chloromethyl Group in 2-Chloro-3-(chloromethyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the chloromethyl group in 2-Chloro-3-(chloromethyl)thiophene. This compound is a key intermediate in pharmaceutical synthesis, most notably in the production of the antifungal agent Tioconazole.[1] This document details the chemical properties, synthesis, and key reactions of the chloromethyl group, with a focus on nucleophilic substitution. Experimental protocols for significant transformations are provided, and quantitative data is summarized for comparative analysis. The guide also includes visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding of the compound's synthetic utility.

Introduction

This compound is a substituted thiophene with the chemical formula C₅H₄Cl₂S.[1] Its structure features a thiophene ring substituted with a chlorine atom at the 2-position and a chloromethyl group at the 3-position. The reactivity of this molecule is dominated by the chloromethyl group, which behaves as a reactive benzylic-like halide, readily participating in nucleophilic substitution reactions. The chlorine atom on the thiophene ring also influences the electronic properties of the ring system and can participate in cross-coupling reactions. This dual reactivity makes this compound a versatile building block in organic synthesis, particularly for the introduction of a 2-chloro-3-thenyl moiety into larger molecules.[1]

Synthesis of this compound

The primary method for the synthesis of this compound is the chloromethylation of 2-chlorothiophene. This reaction is typically carried out using formaldehyde or paraformaldehyde and hydrogen chloride, often in the presence of a catalyst. Various methodologies have been developed to optimize the yield and purity of the product.

Synthesis Methodologies: A Comparative Overview

| Catalyst/Method | Reactants | Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield (%) | Reference |

| Ionic Liquid (1-octyl-3-methylimidazolium bromide) | 2-chlorothiophene, paraformaldehyde, con. HCl | 40 | 6 | 97.7 | 87.5 | Patent CN101381362A |

| Ionic Liquid (1-octyl-3-methylimidazolium bromide) | 2-chlorothiophene, paraformaldehyde, con. HCl | 60 | 6 | 99.3 | 77.3 | Patent CN101381362A |

| Phase Transfer Catalyst (Tetrabutylammonium bromide) | 2-chlorothiophene, paraformaldehyde, con. HCl | 40 | - | - | 77.6 | Patent CN101381362A |

Detailed Experimental Protocol: Ionic Liquid Catalyzed Chloromethylation

This protocol is adapted from patent CN101381362A.

Materials:

-

2-chlorothiophene (1.185g, 0.01mol)

-

Paraformaldehyde (0.75g, 0.025mol)

-

1-octyl-3-methylimidazolium bromide (0.0005mol)

-

Concentrated hydrochloric acid (36%, 4ml)

-

Round-bottomed flask

-

Stirrer

-

Thermometer

-

Reflux condenser

Procedure:

-

To a round-bottomed flask equipped with a stirrer, thermometer, and reflux condenser, sequentially add the ionic liquid, 2-chlorothiophene, paraformaldehyde, and concentrated hydrochloric acid.

-

Stir the mixture magnetically and heat to 40°C.

-

Maintain the reaction at 40°C for 6 hours.

-

After the reaction is complete, the crude product is purified by distillation under reduced pressure.

Expected Outcome:

-

Conversion of 2-chlorothiophene: 97.7%

-

Yield of 2-chloro-3-chloromethylthiophene: 87.5%

Reactivity of the Chloromethyl Group

The primary site of reactivity in this compound is the carbon atom of the chloromethyl group. This carbon is electrophilic due to the electron-withdrawing effect of the adjacent chlorine atom, making it susceptible to attack by nucleophiles. The reactivity is analogous to that of benzylic halides, which are known to readily undergo Sₙ2 reactions.

Nucleophilic Substitution Reactions

The chloromethyl group undergoes facile displacement by a wide range of nucleophiles, providing a convenient route to a variety of 3-substituted-2-chlorothiophene derivatives.

Caption: General scheme of nucleophilic substitution on the chloromethyl group.

A prominent application of this compound is in the synthesis of the antifungal drug Tioconazole.[1] This synthesis involves an O-alkylation reaction with 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol.

Caption: Experimental workflow for the synthesis of Tioconazole.

Experimental Protocol for Tioconazole Synthesis (adapted from patent CN104860934A):

-

Step 1: In a reaction vessel, add dimethylformamide (DMF), imidazole, and caustic soda flakes. Mix evenly and slowly heat to 110-115°C. Maintain this temperature for 1 hour, then cool to 50-55°C.

-

Step 2: Dropwise add a DMF solution of 2-chloro-1-(2,4'-dichlorophenyl)-ethanol, controlling the temperature between 50-55°C. After the addition is complete, maintain the temperature for 1 hour. Then, heat the mixture to 110-115°C and maintain for 4 hours.

-

Step 3: Add caustic soda flakes and then dropwise add 2-chloro-3-chloromethyl thiophene, controlling the temperature between 50-55°C. After the addition, maintain the temperature for 1 hour.

-

Step 4: Heat the mixture to 110-115°C and react for 3 hours.

-

Step 5: Add water and cool the mixture to room temperature.

-

Step 6: Obtain the crude Tioconazole product via centrifugal filtration.

-

Step 7: Dry the crude product and recrystallize with methylbenzene to obtain the final product.

Experimental Protocol for Cyanation of 2-(Chloromethyl)thiophene (adapted from US7462725B2):

-

Step 1: Dissolve sodium cyanide (49 g, 1 mol) and tetrabutylammonium bromide (4 g) in water (150 g) at 60°C.

-

Step 2: Add crude 2-chloromethyl-thiophene to the cyanide solution.

-

Step 3: Stir the mixture at 70°C for 4 hours.

-

Step 4: Add water (160 g) at 40°C and separate the organic and aqueous phases.

-

Step 5: Wash the organic phase twice with water (50 g).

-

Step 6: Remove the solvent by distillation to yield the 2-thienyl-acetonitrile product.

Reactivity of the Ring Chlorine

The chlorine atom at the 2-position of the thiophene ring is generally less reactive towards nucleophilic aromatic substitution than the chloromethyl group. However, it can participate in various transition metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. These reactions are powerful tools for the formation of carbon-carbon bonds, allowing for the synthesis of more complex thiophene derivatives.

Caption: Cross-coupling reactions at the 2-position of the thiophene ring.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It can cause severe skin burns and respiratory irritation.[1] Handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. The compound should be stored in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. The high reactivity of its chloromethyl group towards nucleophilic substitution allows for the straightforward introduction of a variety of functional groups at the 3-position of the 2-chlorothiophene core. This reactivity is central to its role in the synthesis of pharmaceuticals like Tioconazole. Furthermore, the presence of the chlorine atom on the thiophene ring opens up possibilities for further functionalization through cross-coupling reactions. A thorough understanding of the reactivity and handling of this compound is essential for its safe and effective use in research and development.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Chloro-3-(chloromethyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 2-chloro-3-(chloromethyl)thiophene, a key intermediate in pharmaceutical synthesis. The document details the theoretical basis for the regioselectivity of these reactions, drawing on the known directing effects of substituents on the thiophene ring. While specific experimental data for this substrate is limited in published literature, this guide furnishes detailed, illustrative experimental protocols for major classes of electrophilic substitution reactions, including nitration, halogenation, Friedel-Crafts acylation, and Vilsmeier-Haack formylation. These protocols are based on established methods for analogous thiophene derivatives. The guide also includes quantitative data from related reactions to provide a predictive framework for reaction outcomes. All reaction pathways and experimental workflows are accompanied by clear visualizations to aid in comprehension and application in a research and development setting.

Introduction

This compound is a significant building block in organic synthesis, most notably in the production of the antifungal agent Tioconazole. Its thiophene core, substituted with both a deactivating chloro group and a weakly deactivating chloromethyl group, presents a unique case for studying the regioselectivity of electrophilic aromatic substitution reactions. Understanding these reactions is crucial for the further derivatization of this molecule, enabling the development of new chemical entities for pharmaceutical and agrochemical applications. This guide aims to provide a detailed theoretical and practical framework for conducting such reactions.

Regioselectivity in Electrophilic Substitution

The regiochemical outcome of electrophilic substitution on the this compound ring is governed by the electronic effects of the two substituents.

-

2-Chloro group: As a halogen, the chloro substituent is an ortho, para-director due to the lone pairs on the chlorine atom that can stabilize the arenium ion intermediate through resonance. However, due to its electronegativity, it is also a deactivating group.

-

3-Chloromethyl group: The chloromethyl group is generally considered to be a weakly deactivating group due to the inductive effect of the chlorine atom. It directs incoming electrophiles to the ortho and para positions.

In the case of this compound, the available positions for substitution are C4 and C5. The directing effects of the substituents can be summarized as follows:

-

The 2-chloro group directs towards the (ortho) C3 and (para) C5 positions. The C3 position is already substituted.

-

The 3-chloromethyl group directs towards the (ortho) C2 and C4 positions, and the (para) C5 position. The C2 position is already substituted.

Both substituents, therefore, direct towards the C5 position . The C4 position is ortho to the chloromethyl group but meta to the chloro group. Given that the C5 position is para to the chloro group and also para-related to the chloromethyl group, it is the most electronically favored position for electrophilic attack. Steric hindrance at the C4 position, being situated between two substituents, would also favor substitution at the less hindered C5 position.

Thus, the predicted order of reactivity for electrophilic substitution on this compound is:

C5 > C4

Thiophene [label=<

| Positions | ||

| C4 | C5 (Major) | ||

| Directing Group | 2-Chloro | meta | para |

| 3-Chloromethyl | ortho | para |

>]; } } Caption: Predicted regioselectivity of electrophilic substitution.

Key Electrophilic Substitution Reactions: Illustrative Protocols and Data

The following sections provide detailed experimental protocols for key electrophilic substitution reactions. It is important to note that these are illustrative procedures based on reactions with similar thiophene derivatives, as specific literature for this compound is scarce. The yields and isomer ratios are based on analogous systems and should be considered as predictive.

Nitration

Nitration introduces a nitro group onto the thiophene ring, which is a versatile handle for further functionalization, such as reduction to an amino group.

Reaction Scheme:

Illustrative Experimental Protocol:

-

To a stirred solution of this compound (1.0 eq) in acetic anhydride at 0 °C, a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) is added dropwise, maintaining the temperature below 5 °C.

-

The reaction mixture is stirred at 0-5 °C for 1-2 hours.

-

The reaction is quenched by pouring it onto crushed ice.

-

The aqueous layer is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Table 1: Predicted Quantitative Data for Nitration

| Product | Predicted Yield (%) | Predicted Isomer Ratio (C5:C4) |

| 2-Chloro-3-(chloromethyl)-5-nitrothiophene | 70-85 | >95:5 |

Bromination

Halogenation, such as bromination, introduces a halogen atom that can be used in subsequent cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds.

Reaction Scheme:

[this compound] + Acyl Chloride/AlCl3 -> [5-Acyl-2-chloro-3-(chloromethyl)thiophene]

[this compound] + POCl3/DMF -> [5-Formyl-2-chloro-3-(chloromethyl)thiophene]

Spectroscopic Data and Analysis of 2-Chloro-3-(chloromethyl)thiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-Chloro-3-(chloromethyl)thiophene (CAS No. 109459-94-1). Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data based on the analysis of structurally similar compounds. It also includes generalized experimental protocols for acquiring such data and a workflow for spectroscopic analysis.

Compound Overview

This compound is a halogenated thiophene derivative with the molecular formula C₅H₄Cl₂S and a molecular weight of 167.06 g/mol .[1][2] Its structure, featuring a thiophene ring substituted with a chlorine atom at the 2-position and a chloromethyl group at the 3-position, makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the known spectral characteristics of thiophene and its chlorinated and methylated analogs.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.0 - 7.2 | Doublet | ~5-6 |

| H-5 | 7.3 - 7.5 | Doublet | ~5-6 |

| -CH₂Cl | 4.7 - 4.9 | Singlet | N/A |

Disclaimer: These are predicted values and may differ from experimental results.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | 128 - 132 |

| C-3 | 135 - 139 |

| C-4 | 126 - 129 |

| C-5 | 127 - 130 |

| -CH₂Cl | 40 - 45 |

Disclaimer: These are predicted values and may differ from experimental results.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100 - 3000 | Weak to Medium |

| C-H stretch (chloromethyl) | 2960 - 2930 | Weak |

| C=C stretch (thiophene ring) | 1550 - 1400 | Medium to Strong |

| C-H in-plane bend | 1300 - 1000 | Medium |

| C-S stretch | 850 - 800 | Medium |

| C-Cl stretch | 800 - 600 | Strong |

Disclaimer: These are predicted values and may differ from experimental results.

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Mass-to-Charge Ratios (m/z) for this compound

| Fragment Ion | Predicted m/z | Relative Abundance | Notes |

| [M]⁺ | 166, 168, 170 | High | Isotopic pattern for two chlorine atoms (approx. 9:6:1 ratio) |

| [M-Cl]⁺ | 131, 133 | Medium | Loss of a chlorine atom |

| [M-CH₂Cl]⁺ | 117, 119 | Medium | Loss of the chloromethyl group |

| [C₄H₂SCl]⁺ | 117, 119 | Medium | Thienyl fragment with one chlorine |

Disclaimer: These are predicted values and may differ from experimental results. The presence of two chlorine atoms will result in a characteristic M, M+2, and M+4 isotopic pattern for the molecular ion and any chlorine-containing fragments.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a spectrometer operating at a frequency of 300 MHz or higher.

-

Acquire the spectrum at room temperature.

-

Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Record the spectrum over a range of 0-10 ppm.

-

-

¹³C NMR Acquisition:

-

Use a spectrometer operating at a frequency of 75 MHz or higher.

-

Employ proton decoupling to simplify the spectrum.

-

Typical parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

Record the spectrum over a range of 0-200 ppm.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Thin Film (for oils or low-melting solids): Dissolve the sample in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

-

Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques for this type of molecule include:

-

Electron Ionization (EI): The sample is vaporized and bombarded with a high-energy electron beam. This is a "hard" ionization technique that often leads to significant fragmentation.

-

Electrospray Ionization (ESI) or Chemical Ionization (CI): These are "soft" ionization techniques that are less likely to cause extensive fragmentation and are more likely to show the molecular ion peak.

-

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Analyze the molecular ion peak and the fragmentation pattern to determine the molecular weight and structural features of the compound.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Workflow for spectroscopic analysis.

References

The Biological Potential of 2-Chloro-3-(chloromethyl)thiophene Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-(chloromethyl)thiophene is a reactive heterocyclic compound primarily recognized as a key intermediate in the synthesis of various bioactive molecules.[1] Its bifunctional nature, featuring both a reactive chloromethyl group and a chlorinated thiophene ring, makes it a versatile scaffold for the development of novel chemical entities with potential therapeutic applications. The thiophene ring itself is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[2][3] This guide provides a technical overview of the known and potential biological activities of derivatives of this compound, drawing insights from the broader class of thiophene-based compounds. While extensive research on a wide array of derivatives of this specific parent compound is not widely available in the public domain, this document will synthesize the existing knowledge on related structures to highlight its potential in drug discovery.

Synthetic Accessibility and Derivatization Potential

The primary utility of this compound in medicinal chemistry lies in its susceptibility to nucleophilic substitution at the chloromethyl position. This allows for the introduction of a diverse range of functional groups, leading to the generation of large and varied chemical libraries for biological screening.

A general workflow for the synthesis and biological evaluation of this compound derivatives can be conceptualized as follows:

Potential Biological Activities

While specific data for a broad range of this compound derivatives is scarce, the known biological activities of structurally related compounds suggest several promising avenues for investigation.

Antimicrobial Activity

The most prominent example of a biologically active molecule derived from this compound is the antifungal agent Tioconazole .[1] The synthesis of Tioconazole involves the O-alkylation of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol with this compound.[1] This underscores the potential of this scaffold in the development of novel antifungal agents.

Generally, thiophene derivatives have been extensively studied for their antimicrobial properties. For instance, various 2-aminothiophene derivatives have demonstrated significant antibacterial and antifungal activities.[2][4] The primary methods for evaluating antimicrobial efficacy include:

-

Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is typically determined using broth microdilution or agar dilution methods.[5]

-

Zone of Inhibition: This method involves placing a disk impregnated with the test compound on an agar plate inoculated with a microorganism. The diameter of the clear zone around the disk where growth is inhibited is measured.[4]

A variety of bacterial and fungal strains are commonly used for screening, including:

-

Bacteria: Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative).[5]

-

Fungi: Candida albicans, Aspergillus niger.[5]

Anticancer Activity

Numerous studies have highlighted the anticancer potential of various thiophene-containing molecules.[3] For example, chlorothiophene-based chalcones have been shown to exhibit cytotoxicity against various cancer cell lines.[6] Similarly, other substituted thiophene derivatives have been evaluated for their antiproliferative effects.[7][8]

The standard experimental protocol for in vitro anticancer activity screening is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay measures the metabolic activity of cells and is used to assess cell viability and proliferation. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay, representing the concentration of a drug that is required for 50% inhibition of cell growth.[6]

Enzyme Inhibition

Thiophene derivatives have also been identified as potent inhibitors of various enzymes. For example, certain substituted thiophenes have shown inhibitory activity against acetylcholinesterase (AChE) and carbonic anhydrase (CA).[9][10][11]

The evaluation of enzyme inhibitory activity typically involves:

-

Incubating the target enzyme with its substrate in the presence and absence of the test compound.

-

Measuring the rate of the enzymatic reaction, often through spectrophotometric methods.

-

Calculating the percentage of inhibition and determining the IC50 or the inhibition constant (Ki) value.[9]

Experimental Protocols

General Protocol for Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific cell density (e.g., 10^5 CFU/mL).

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5]

General Protocol for MTT Cytotoxicity Assay

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24-72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[6]

Signaling Pathways

The precise signaling pathways modulated by derivatives of this compound have not been elucidated. However, studies on other thiophene derivatives suggest potential mechanisms. For instance, some anticancer thiophenes are known to interfere with various signaling pathways involved in cancer progression.[3] The identification of specific molecular targets and signaling pathways would require further in-depth biological studies, such as target-based screening, gene expression analysis, and proteomic studies.

A hypothetical workflow for investigating the mechanism of action of a novel bioactive thiophene derivative is presented below:

Conclusion and Future Directions

This compound represents a valuable starting material for the synthesis of a wide array of derivatives with potential biological activities. While its role as a precursor to the antifungal agent Tioconazole is well-established, the broader biological potential of its derivatives remains largely unexplored in the public scientific literature. Based on the known activities of the thiophene scaffold, future research into the antimicrobial, anticancer, and enzyme inhibitory properties of novel this compound derivatives is warranted. A systematic approach involving the synthesis of diverse libraries of these compounds, followed by high-throughput biological screening and subsequent mechanism of action studies, could lead to the discovery of novel therapeutic agents. The development of detailed structure-activity relationships will be crucial in guiding the optimization of lead compounds for enhanced potency and selectivity.

References

- 1. nbinno.com [nbinno.com]

- 2. ijpbs.com [ijpbs.com]

- 3. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijpscr.info [ijpscr.info]

- 5. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and characterization of novel substituted thiophene derivatives and discovery of their carbonic anhydrase and acetylcholinesterase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 2-Chloro-3-(chloromethyl)thiophene in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-(chloromethyl)thiophene is a crucial chemical intermediate, playing a significant role as a building block in the synthesis of various active pharmaceutical ingredients (APIs). Its unique structure, featuring a thiophene ring substituted with both a chloro and a chloromethyl group, provides reactive sites essential for the construction of complex molecules. This technical guide provides an in-depth overview of the synthesis of this compound and its application in the production of key pharmaceuticals, including the antifungal agent Tioconazole and the antiplatelet drugs Ticlopidine and Clopidogrel. Detailed experimental protocols, quantitative data, and process visualizations are presented to support researchers and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 109459-94-1 |

| Molecular Formula | C₅H₄Cl₂S |

| Molecular Weight | 167.06 g/mol [1] |

| Appearance | Yellow solid[2] |

| Solubility | Soluble in organic solvents, insoluble in water.[1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the chloromethylation of 2-chlorothiophene. This reaction introduces a chloromethyl group onto the thiophene ring. Various methods have been developed to optimize this process, including conventional acid-catalyzed reactions and phase-transfer catalysis to improve yields and reaction conditions.[1]

Experimental Protocol: Chloromethylation of 2-Chlorothiophene

This protocol describes a general method for the chloromethylation of 2-chlorothiophene using formaldehyde and hydrochloric acid.

Materials:

-

2-Chlorothiophene

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid

-

Tetrabutylammonium bromide (TBAB) (for phase-transfer catalysis)

-

Organic solvent (e.g., Dichloroethane)

-

Sodium Bicarbonate solution (saturated)

-

Anhydrous Calcium Chloride

Procedure:

-

In a well-ventilated fume hood, a mixture of 2-chlorothiophene, paraformaldehyde, and concentrated hydrochloric acid is prepared. For phase-transfer catalysis, tetrabutylammonium bromide is added.[1]

-

The reaction mixture is stirred vigorously at a controlled temperature, typically below 5°C, to manage the exothermic nature of the reaction.[3]

-

The reaction is monitored for completion using an appropriate analytical technique (e.g., TLC or GC).

-

Upon completion, the reaction mixture is quenched by the addition of water.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ether or dichloroethane).[3]

-

The combined organic extracts are washed with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.[3]

-

The organic layer is dried over anhydrous calcium chloride.[3]

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.[3]

Quantitative Data for Chloromethylation of Thiophene (as a reference): [3]

| Reactant | Moles | Amount |

| Thiophene | 5 | 420 g (392 ml) |

| 37% Formaldehyde solution | - | 500 ml |

| Concentrated Hydrochloric Acid | - | 200 ml |

| Product | Yield | Boiling Point |

| 2-Chloromethylthiophene | 40-41% | 73–75°C at 17 mm Hg |

Note: This data is for the synthesis of the 2-isomer and serves as a general guideline. Reaction conditions should be optimized for the synthesis of the 3-isomer from 2-chlorothiophene.

Applications in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of several important drugs. Its bifunctional nature allows for the strategic formation of carbon-carbon and carbon-heteroatom bonds.

Synthesis of Tioconazole

Tioconazole is an imidazole antifungal agent used to treat fungal and yeast infections.[4] The synthesis involves the O-alkylation of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol with this compound.[1]

Synthetic Pathway for Tioconazole

Caption: Synthetic pathway of Tioconazole.

Step 1: Synthesis of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol [5][6]

-

1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone is dissolved in methanol.

-

Sodium borohydride is added portion-wise to the solution at 20°C.

-

The reaction is stirred for 12 hours and monitored by TLC.

-

Water is carefully added to the mixture, and the precipitated white solid is collected by filtration and recrystallized from ethanol to yield the desired alcohol.

Step 2: O-Alkylation to form Tioconazole [1]

-

1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol is reacted with this compound in the presence of a base (e.g., sodium hydroxide) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a suitable organic solvent.

-

The reaction mixture is heated and stirred until the reaction is complete.

-

The product is isolated by extraction and purified by crystallization.

-

The final product can be converted to its nitrate salt by treatment with nitric acid.

Quantitative Data for Tioconazole Synthesis: [7]

| Reaction Step | Starting Materials | Reagents | Yield |

| O-Alkylation | 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol, 2-Chloro-3-chloromethylthiophene | NaOH, TBAB | 53% |

Synthesis of Ticlopidine and Clopidogrel

Ticlopidine and Clopidogrel are antiplatelet agents belonging to the thienopyridine class of drugs. A key intermediate in their synthesis is 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.[8][9]

Synthetic Pathway for Ticlopidine and Clopidogrel Intermediate

Caption: Synthesis of the key thienopyridine intermediate.

This protocol describes the Pictet-Spengler reaction of 2-thienylethylamine with formaldehyde.[10][11][12]

Materials:

-

2-Thienylethylamine

-

Paraformaldehyde

-

Titanium (IV) isopropoxide or concentrated Sulfuric Acid

-

Solvent (e.g., none or as specified)

Procedure (Titanium isopropoxide method): [8]

-

Under an argon atmosphere, a mixture of 2-thienylethylamine, paraformaldehyde, and titanium (IV) isopropoxide is heated at 80°C for 2 hours.

-

The reaction progress is monitored, and upon completion, the product is isolated and purified.

Procedure (Sulfuric acid method): [8]

-

To a flask containing 2-thienylethylamine, concentrated sulfuric acid is added, and the mixture is stirred for 1 hour.

-

1,3-Dioxolane is then added, and the reaction mixture is heated.

-

After the reaction is complete, the mixture is worked up to isolate the product.

Quantitative Data for Intermediate Synthesis: [8]

| Method | Reagents | Yield |

| Titanium isopropoxide | 2-Thienylethylamine, Paraformaldehyde, Ti(O-iPr)₄ | - |

| Sulfuric acid | 2-Thienylethylamine, 1,3-Dioxolane, H₂SO₄ | 62% (overall yield via a 4-step approach) |

Ticlopidine is synthesized by the N-alkylation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with 2-chlorobenzyl chloride.[13]

Synthetic Pathway for Ticlopidine

Caption: Final step in the synthesis of Ticlopidine.

The synthesis of racemic Clopidogrel involves a Strecker synthesis between 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, o-chlorobenzaldehyde, and a cyanide source, followed by hydrolysis and esterification.[14]

Synthetic Pathway for Clopidogrel

Caption: Synthetic pathway of Clopidogrel.

Conclusion

This compound is a versatile and indispensable intermediate in the pharmaceutical industry. Its role in the synthesis of the widely used antifungal Tioconazole, and its connection to the production of the critical antiplatelet drugs Ticlopidine and Clopidogrel, underscore its importance. The synthetic routes detailed in this guide highlight the chemical transformations that leverage the reactivity of this thiophene derivative. A thorough understanding of its synthesis and applications is crucial for chemists and researchers involved in the development of new and existing pharmaceuticals. Further research into optimizing the synthesis of this compound and its downstream applications can lead to more efficient and sustainable manufacturing processes for these life-saving medications.

References

- 1. nbinno.com [nbinno.com]

- 2. chembk.com [chembk.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. WO2002094806A1 - Chloromethylation of thiophene - Google Patents [patents.google.com]

- 5. alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol synthesis - chemicalbook [chemicalbook.com]

- 6. alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol | 24155-42-8 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PMC [pmc.ncbi.nlm.nih.gov]

- 9. data.epo.org [data.epo.org]

- 10. Microwave synthesis of ticlopidine HCl via tetrahydrothienopyridine. [wisdomlib.org]

- 11. Pictet-Spengler_reaction [chemeurope.com]

- 12. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 13. Ticlopidine | C14H14ClNS | CID 5472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. derpharmachemica.com [derpharmachemica.com]

A Comprehensive Technical Guide to the Research Applications of 2-Chloro-3-(chloromethyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3-(chloromethyl)thiophene is a versatile bifunctional thiophene derivative that serves as a crucial building block in the synthesis of a wide array of functional molecules. Its unique structure, featuring two distinct reactive sites—a chloro group on the thiophene ring and a chloromethyl substituent—allows for selective and sequential chemical transformations. This guide provides an in-depth exploration of the synthesis, reactivity, and potential research applications of this compound, with a particular focus on its utility in medicinal chemistry and materials science. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are presented to facilitate its use in a research and development setting.

Introduction

Thiophene and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in various scientific disciplines due to their diverse biological activities and valuable electronic properties.[1][2] Among these, this compound stands out as a key intermediate, primarily recognized for its role in the synthesis of the broad-spectrum antifungal agent, Tioconazole.[1] The presence of two different chlorine-containing functional groups imparts a high degree of reactivity, making it an attractive starting material for the synthesis of more complex thiophene-containing molecules for applications in drug discovery and organic electronics.[1][3] This technical guide aims to provide a comprehensive overview of the synthetic routes to this compound and to highlight its potential in various research applications, supported by detailed experimental procedures and quantitative data.

Synthesis of this compound

The synthesis of this compound is typically achieved through the chloromethylation of 2-chlorothiophene. Several methods have been reported, with variations in catalysts and reaction conditions that influence the yield and purity of the product.

Conventional Chloromethylation

The traditional method involves the reaction of a thiophene derivative with formaldehyde and hydrochloric acid, often in the presence of a Lewis acid catalyst like zinc chloride.[1]

Phase Transfer Catalysis

Phase transfer catalysis (PTC) offers an efficient alternative, often leading to higher yields and milder reaction conditions.[1] This method utilizes a phase transfer catalyst, such as a quaternary ammonium salt, to facilitate the transfer of reactants between an aqueous and an organic phase.

Ionic Liquid Catalysis

The use of ionic liquids as catalysts has emerged as a greener and more efficient approach for the chloromethylation of thiophenes, offering advantages such as high catalytic activity and catalyst recyclability.

Data Presentation: Synthesis of this compound

| Method | Starting Material | Reagents | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ionic Liquid Catalysis | 2-Chlorothiophene | Paraformaldehyde, Concentrated HCl | 1-Octyl-3-methylimidazolium bromide | 40 | 8 | 92.1 | [2] |

| Ionic Liquid Catalysis | 2-Chlorothiophene | Paraformaldehyde, Concentrated HCl | 1-Octyl-3-methylimidazolium bromide | 60 | 6 | 77.3 | [2] |

| Ionic Liquid Catalysis | 2-Chlorothiophene | Formaldehyde, Concentrated HCl | 1-Octyl-3-methylimidazolium bromide | 30 | 6 | 90.5 | [2] |

| Phase Transfer Catalysis | Thiophene | Paraformaldehyde, Concentrated HCl | Tetrabutylammonium bromide (TBAB) | Room Temp. | - | High | [1] |

Experimental Protocols: Synthesis

Protocol 1: Synthesis via Ionic Liquid Catalysis[2]

-

To a round-bottomed flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add 1.185 g (0.01 mol) of 2-chlorothiophene, 0.75 g (0.025 mol) of paraformaldehyde, 0.0008 mol of 1-octyl-3-methylimidazolium bromide, and 4 mL of concentrated hydrochloric acid (36%).

-

Stir the mixture magnetically and heat to 40°C for 8 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product can be isolated by vacuum distillation.

Research Applications in Medicinal Chemistry

The dual reactivity of this compound makes it a valuable scaffold for the synthesis of various biologically active molecules. The chloromethyl group is susceptible to nucleophilic substitution, allowing for the introduction of diverse functional groups, while the chloro group on the thiophene ring can participate in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.

Antifungal Agents: Synthesis of Tioconazole

A prominent application of this compound is in the synthesis of the imidazole antifungal agent, Tioconazole.[1] The synthesis involves an O-alkylation reaction where the chloromethyl group reacts with a substituted ethanol derivative.

Data Presentation: Synthesis of Tioconazole

| Starting Materials | Reagents | Catalyst/Conditions | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Chloro-1-(2',4'-dichlorophenyl)ethanol, Imidazole, this compound | NaOH, DMF | Microwave (400W) | 60-68 | 0.23 | 63.4 | [4] |

| 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, this compound | NaOH, DMF | - | 110-115 | 3 | High | [5] |

Experimental Protocols: Medicinal Chemistry

Protocol 2: Synthesis of Tioconazole[5]

-

In a reaction vessel, combine DMF, imidazole, and caustic soda flakes. Mix thoroughly and heat to 110-115°C for 1 hour.

-

Cool the mixture to 50-55°C and add a DMF solution of 2-chloro-1-(2,4'-dichlorophenyl)-ethyl alcohol dropwise, maintaining the temperature between 50-55°C. Stir for 1 hour after the addition is complete.

-

Heat the mixture to 110-115°C and maintain for 4 hours.

-

Add more caustic soda flakes, and then add this compound dropwise at 50-55°C. Stir for 1 hour.

-

Heat the reaction to 110-115°C for 3 hours.

-

Add water and cool to room temperature to precipitate the crude product.

-

The crude product can be purified by recrystallization from methylbenzene.

Potential as a Scaffold for Antiviral and Anti-inflammatory Agents

While specific examples starting from this compound are not extensively documented in the readily available literature, its reactive nature makes it an ideal candidate for the synthesis of novel antiviral and anti-inflammatory agents. Thiophene derivatives are known to exhibit a broad range of biological activities, including antiviral and anti-inflammatory properties.[6][7] The chloromethyl group can be readily displaced by various nucleophiles, such as amines and thiols, to introduce functionalities commonly found in antiviral and anti-inflammatory drugs. Furthermore, the chloro group at the 2-position can be utilized for diversification through cross-coupling reactions.

Research Applications in Materials Science

The unique electronic properties of the thiophene ring make it a fundamental component in the design of organic electronic materials. This compound can serve as a valuable monomer or building block for the synthesis of conjugated polymers and small molecules for applications in organic light-emitting diodes (OLEDs) and organic solar cells.

Synthesis of Functionalized Polythiophenes

The chloromethyl group on the thiophene ring provides a convenient handle for introducing various functionalities onto a polythiophene backbone. This can be achieved by first polymerizing the monomer, followed by post-polymerization modification, or by first modifying the monomer and then polymerizing it. These functional groups can be used to tune the solubility, morphology, and electronic properties of the resulting polymers.

Building Block for OLED Materials

The rigid and planar structure of the thiophene ring is beneficial for charge transport in organic electronic devices. This compound can be used as a starting material to construct more complex, conjugated molecules for use as emitters or host materials in OLEDs. The reactivity of both the chloromethyl and chloro groups allows for the extension of the π-conjugated system through various coupling reactions.

Visualizations

Caption: Synthesis of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. CN101381362A - A kind of method for preparing thiophene derivative chloromethylation product - Google Patents [patents.google.com]

- 3. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN101519403B - A kind of method of synthesizing tioconazole - Google Patents [patents.google.com]

- 5. CN104860934A - Synthesis method of tioconazole - Google Patents [patents.google.com]

- 6. Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jpsbr.org [jpsbr.org]

An In-depth Technical Guide to 2-Chloro-3-(chloromethyl)thiophene: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3-(chloromethyl)thiophene, a halogenated heterocyclic compound, serves as a critical building block in synthetic organic chemistry. Its unique reactivity has positioned it as a valuable intermediate in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound, with a particular focus on its role in the development of therapeutic agents. Detailed experimental protocols, quantitative data, and process visualizations are presented to support researchers and professionals in the field.

Introduction and Physicochemical Properties

This compound (CAS No. 109459-94-1) is a substituted thiophene derivative characterized by the presence of both a chloro and a chloromethyl group attached to the thiophene ring.[1] This structural arrangement imparts a high degree of reactivity, making it a versatile reagent for introducing the 2-chloro-3-thienylmethyl moiety into various molecular scaffolds.[2] The compound is a yellow solid that is sparingly soluble in water but soluble in common organic solvents.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 109459-94-1 | [1] |

| Molecular Formula | C₅H₄Cl₂S | [1][3] |

| Molecular Weight | 167.06 g/mol | [1][3] |

| Appearance | Yellow solid | [2] |

| Solubility | Insoluble in water, soluble in organic solvents | [1][2] |

| Storage Temperature | 2-8 °C |

Synthesis of this compound

The primary route for the synthesis of this compound is through the chloromethylation of 2-chlorothiophene. This reaction typically involves an electrophilic aromatic substitution where a chloromethyl group (-CH₂Cl) is introduced onto the thiophene ring. Various catalysts and reaction conditions have been explored to optimize the yield and selectivity of this process.

Catalytic Chloromethylation

Common methods for chloromethylation employ formaldehyde and hydrochloric acid in the presence of a catalyst. Lewis acids like zinc chloride have been traditionally used.[1] More recent advancements include the use of phase transfer catalysts and ionic liquids to enhance reaction efficiency and facilitate easier product separation.[1]

Table 2: Synthesis of this compound via Ionic Liquid Catalysis

| Catalyst (Ionic Liquid) | Temperature (°C) | Time (h) | Conversion of 2-chlorothiophene (%) | Yield of this compound (%) |

| 1-Butyl-3-methylimidazolium bromide | 40 | 7 | 95.7 | 85.0 |